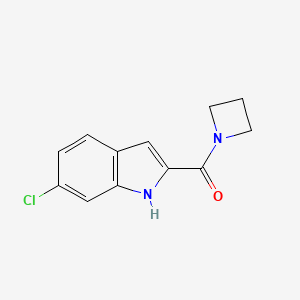
azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone, also known as AZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AZI is a small molecule inhibitor that has been shown to have promising antitumor activity in preclinical studies.
作用機序
The mechanism of action of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of a specific protein target. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to bind to and inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to have other biochemical and physiological effects. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to modulate the activity of immune cells, such as T cells and natural killer cells, which are involved in the body's defense against cancer and other diseases.
実験室実験の利点と制限
One advantage of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is its potency and selectivity for its target protein, BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is its solubility, which can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone.
将来の方向性
There are several future directions for the study of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective cancer therapies. Another area of interest is the study of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to fully understand the mechanism of action and pharmacokinetics of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone, which could lead to the development of more effective and safer cancer therapies.
合成法
The synthesis of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been described in the literature. Briefly, the synthesis involves the reaction of 6-chloroindole-2-carboxylic acid with azetidine-2-one in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to yield azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone.
科学的研究の応用
Azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to have potent antitumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. In addition to its antitumor activity, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to have anti-inflammatory and immunomodulatory effects.
特性
IUPAC Name |
azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-2-8-6-11(14-10(8)7-9)12(16)15-4-1-5-15/h2-3,6-7,14H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXAYSQOLBRYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
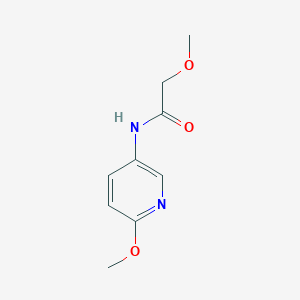
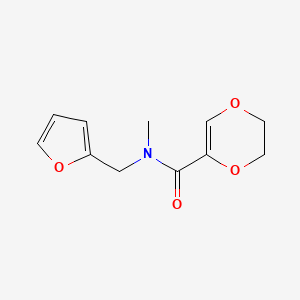
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
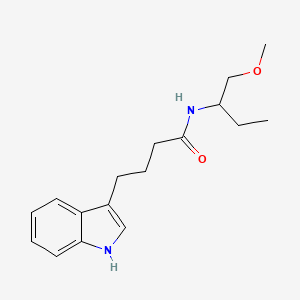
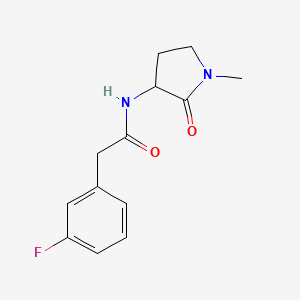
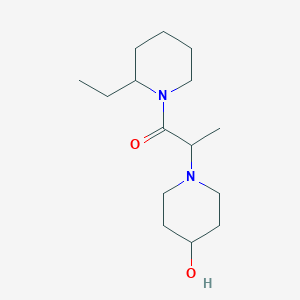
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)